molecular formula C15H14ClN B14334011 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline CAS No. 106797-82-4

4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline

Cat. No.: B14334011
CAS No.: 106797-82-4
M. Wt: 243.73 g/mol
InChI Key: OYVQMILFIVPOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is an organic compound with the molecular formula C15H14ClN It is a derivative of aniline, where the amino group is substituted with a 4-chlorophenyl and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline typically involves the reaction of 4-chlorobenzaldehyde with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones, chlorinated quinones.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Methoxy-substituted aniline derivatives.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the production of dyes, pigments, and other aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials for electronic applications.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chlorophenyl)ethenyl]quinoline: Similar structure but with a quinoline ring instead of an aniline group.

    2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A chlorinated derivative with additional chlorine atoms.

    6-((E)-2-{4-[2-(4-Chlorophenyl)ethenyl]phenyl}vinyl)-4,5-dihydropyridazin-3(2H)-one: A more complex structure with additional functional groups.

Uniqueness

4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both an ethenyl and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

106797-82-4

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethenyl]-N-methylaniline

InChI

InChI=1S/C15H14ClN/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,1H3

InChI Key

OYVQMILFIVPOOC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.